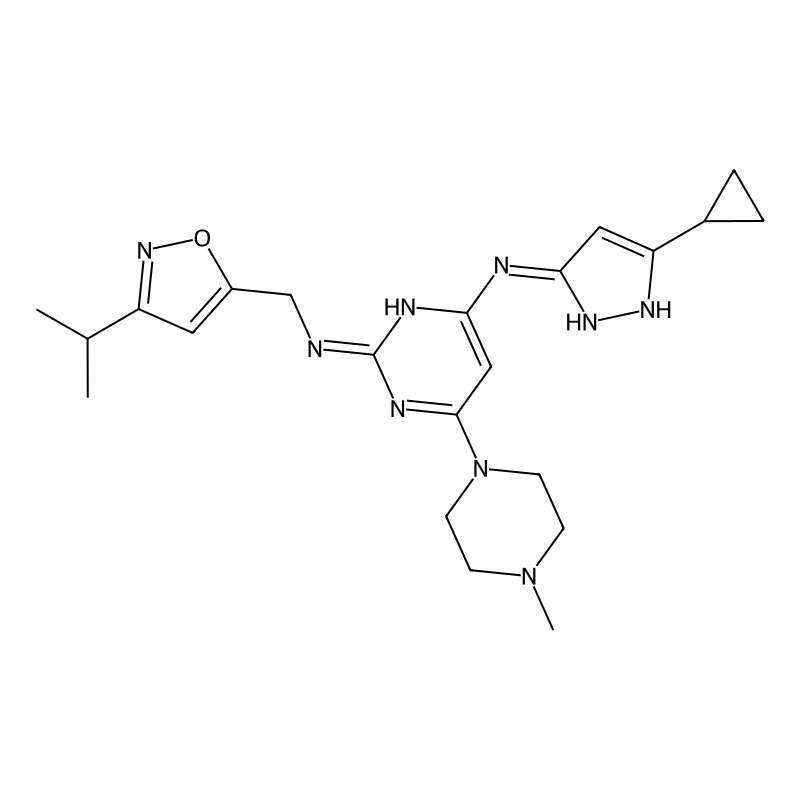XL228

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
- XL228 might be a confidential research compound, not yet disclosed by the researchers.
- It could be an internal code name for a compound within a specific research group.
- XL228 might not be a specific compound but a designation used in a particular study.
Without more context, it is difficult to determine the exact nature of XL228.
Scientific Research and New Compounds
Discovery and Initial Testing
New compounds can be identified through various methods, such as synthesis or natural product isolation [, ]. Once a potential candidate is found, researchers perform in vitro (laboratory) studies [] to assess its properties and potential applications.
Target Identification
If the initial tests show promise, researchers will try to identify the molecular target(s) [] of the compound. This helps understand how the compound interacts with the biological system.
In Vivo Studies
After successful in vitro studies, researchers may progress to in vivo (whole organism) studies using animals []. These studies aim to assess the compound's efficacy and safety in a living system.
Clinical Trials
If the preclinical studies (in vitro and in vivo) are encouraging, the compound may advance to clinical trials [] in human subjects. This is a multi-stage process with strict regulations to ensure safety and efficacy.
XL228 is a novel small molecule compound designed primarily as an anticancer agent. It functions by inhibiting several critical protein kinases, including the insulin-like growth factor type-1 receptor (IGF1R), Src family kinases, and Abl tyrosine kinases. These targets are pivotal in promoting cancer cell proliferation, survival, and metastasis, making XL228 a promising candidate in cancer therapy. Its ability to inhibit the T315I mutant form of the Abl kinase, which is resistant to other therapies for chronic myelogenous leukemia, further underscores its therapeutic potential .
- Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
- Reduction: This reaction entails the addition of hydrogen or the removal of oxygen.
- Nucleophilic Substitution: As a multi-kinase inhibitor, XL228 may also participate in nucleophilic substitution reactions, particularly when interacting with its protein targets .
The biological activity of XL228 is characterized by its inhibition of multiple kinases involved in cancer signaling pathways. It has shown efficacy against various solid tumor xenograft models and has a broad target profile that includes:
- IGF1R: Promotes tumor growth and survival.
- Src Family Kinases: Involved in cellular proliferation and migration.
- Abl Kinase: Particularly important in chronic myelogenous leukemia.
These actions contribute to its potential as a therapeutic agent in treating different types of cancers .
The synthesis of XL228 has been detailed in several studies focusing on process development for large-scale production. The most effective synthesis methods involve:
- Regioselective Isoxazole Formation: This step is crucial for establishing the core structure of XL228.
- Selective Nucleophilic Aromatic Substitution (SNAr): This reaction allows for the introduction of specific functional groups necessary for biological activity.
These methods have been optimized to produce XL228 in multikilogram quantities, making it feasible for clinical applications .
XL228 is primarily investigated for its applications in oncology. Its ability to inhibit key signaling pathways makes it suitable for:
- Treatment of solid tumors, especially those resistant to conventional therapies.
- Potential use in combination therapies with other anticancer agents to enhance therapeutic efficacy.
Clinical trials are ongoing to evaluate its safety and effectiveness in various cancer types .
Interaction studies have highlighted XL228's profile as a multi-target kinase inhibitor. It has been shown to interact with several important pathways:
- Inhibition of IGF1R leads to reduced tumor cell survival.
- Inhibition of Src Kinases affects cell motility and invasion.
- Inhibition of Abl Kinase, particularly the T315I mutant, provides a therapeutic avenue for resistant chronic myelogenous leukemia cases.
These interactions suggest that XL228 could be effective against tumors that exhibit resistance to existing therapies due to its broad spectrum of kinase inhibition .
Several compounds share similarities with XL228 in terms of their mechanism of action as kinase inhibitors. Here are some notable examples:
XL228 stands out due to its multi-target inhibition profile that includes not only BCR-Abl but also IGF1R and Src kinases, positioning it uniquely among kinase inhibitors aimed at treating various cancers.








